molecular formula C12H22N2O2 B2687648 1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea CAS No. 1257552-98-9

1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Cat. No.: B2687648
CAS No.: 1257552-98-9
M. Wt: 226.32
InChI Key: KLNXPMGPZQRZRA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is an organic compound characterized by a cyclohexyl group attached to a urea moiety, which is further substituted with a hydroxymethyl group on a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves the reaction of cyclohexyl isocyanate with a suitable cyclopropyl derivative. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include steps such as:

    Purification: Techniques like recrystallization or chromatography are used to purify the final product.

    Quality Control: Analytical methods such as NMR and HPLC are employed to verify the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The cyclopropyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes or receptors, modulating their activity. The cyclohexyl group provides hydrophobic interactions that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(cyclopropylmethyl)urea: Lacks the hydroxymethyl group, resulting in different chemical properties.

    1-Cyclohexyl-3-(hydroxymethyl)urea: Lacks the cyclopropyl ring, affecting its reactivity and applications.

Uniqueness

1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is unique due to the combination of its cyclohexyl, cyclopropyl, and hydroxymethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c15-9-12(6-7-12)8-13-11(16)14-10-4-2-1-3-5-10/h10,15H,1-9H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNXPMGPZQRZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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